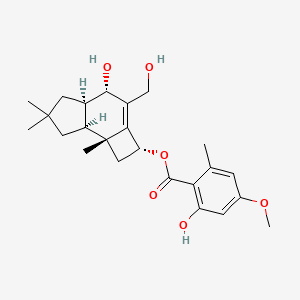
Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)-: is a chemical compound with the molecular formula C36H71NO3 and a molecular weight of 565.95 g/mol . This compound is known for its unique structure, which includes a long hydrocarbon chain and functional groups that contribute to its reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- typically involves the reaction of octadecanoic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. The process may involve the following steps:
Activation of Octadecanoic Acid: Octadecanoic acid is activated using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Reaction with Hydroxylamine: The active ester intermediate reacts with hydroxylamine to form the desired amide product.
Industrial Production Methods
In an industrial setting, the production of Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents
Major Products Formed
Oxidation Products: Oxo derivatives
Reduction Products: Alcohols, amines
Substitution Products: Halogenated derivatives, alkylated derivatives
Aplicaciones Científicas De Investigación
Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Studied for its potential role in biological systems, including its interactions with cellular membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of cosmetics, lubricants, and other industrial products.
Mecanismo De Acción
The mechanism of action of Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- involves its interaction with specific molecular targets and pathways. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, its functional groups enable it to interact with enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- can be compared with other similar compounds, such as:
Stearamide: Similar structure but lacks the hydroxyl and oxo functional groups.
Oleamide: Contains a double bond in the hydrocarbon chain, leading to different physical and chemical properties.
Palmitamide: Shorter hydrocarbon chain, resulting in different solubility and reactivity.
The uniqueness of Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- lies in its specific combination of functional groups and long hydrocarbon chain, which confer distinct properties and applications.
Propiedades
Número CAS |
10126-70-2 |
|---|---|
Fórmula molecular |
C36H71NO3 |
Peso molecular |
566.0 g/mol |
Nombre IUPAC |
N-hydroxy-N-octadecanoyloctadecanamide |
InChI |
InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(38)37(40)36(39)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-34H2,1-2H3 |
Clave InChI |
KPUCFIHHBVGUNY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)N(C(=O)CCCCCCCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+);hydron;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B14066912.png)












